N-(3-benzoylphenyl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-(3-benzoylphenyl)-2-(4-chlorophenoxy)acetamide is an organic compound that features a benzoyl group, a chlorophenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoylphenyl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of 3-benzoylphenylamine: This can be achieved by reacting 3-aminobenzophenone with appropriate reagents.
Formation of 2-(4-chlorophenoxy)acetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.
Coupling Reaction: The final step involves coupling 3-benzoylphenylamine with 2-(4-chlorophenoxy)acetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoylphenyl)-2-(4-chlorophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-benzoylphenyl)-2-(4-chlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The benzoyl and chlorophenoxy groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-benzoylphenyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of a chlorine atom.
N-(3-benzoylphenyl)-2-(4-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
N-(3-benzoylphenyl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C21H16ClNO3 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-(3-benzoylphenyl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H16ClNO3/c22-17-9-11-19(12-10-17)26-14-20(24)23-18-8-4-7-16(13-18)21(25)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24) |
InChI Key |
IWQLMYDDIVJWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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